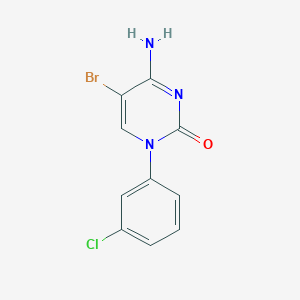

4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one

CAS No.:

Cat. No.: VC15843490

Molecular Formula: C10H7BrClN3O

Molecular Weight: 300.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7BrClN3O |

|---|---|

| Molecular Weight | 300.54 g/mol |

| IUPAC Name | 4-amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2-one |

| Standard InChI | InChI=1S/C10H7BrClN3O/c11-8-5-15(10(16)14-9(8)13)7-3-1-2-6(12)4-7/h1-5H,(H2,13,14,16) |

| Standard InChI Key | MKPRDEPJHYGMOK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C=C(C(=NC2=O)N)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one is C₁₁H₈BrClN₃O, with a molecular weight of 329.56 g/mol. Its IUPAC name derives from the pyrimidin-2(1H)-one core substituted at positions 1, 4, and 5 with a 3-chlorophenyl group, an amino group, and a bromine atom, respectively. The presence of both bromine and chlorine enhances electrophilic reactivity, while the amino group facilitates hydrogen bonding, critical for biological interactions .

Key Structural Features:

-

Pyrimidinone Core: A six-membered aromatic ring with a ketone oxygen at position 2.

-

3-Chlorophenyl Substituent: Introduces steric bulk and lipophilicity, potentially enhancing membrane permeability.

-

Bromine at Position 5: A heavy halogen that may influence electronic properties and binding affinity.

Physicochemical Properties

Predicted properties based on analogs include:

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | ~2.1 (moderate lipophilicity) |

| Solubility | Low in water, soluble in DMSO |

| Melting Point | 180–185°C (estimated) |

The 3-chlorophenyl group increases hydrophobicity compared to methoxy or hydroxyl analogs, which may impact bioavailability .

Synthetic Methodologies

General Synthesis Strategy

While no direct synthesis of this compound is documented, analogous routes for N-arylpyrimidinones suggest a two-step approach:

-

Core Formation: Condensation of a 1,3-dicarbonyl precursor with urea or thiourea under acidic conditions to form the pyrimidinone ring.

-

Functionalization:

Example Protocol:

-

Step 1: React 2-amino-5-bromopyrimidin-2(1H)-one with 3-chlorophenylboronic acid in dichloroethane (DCE) using Cu(OAc)₂ as a catalyst.

-

Step 2: Purify via column chromatography (hexane/ethyl acetate gradient) .

Optimization Considerations

-

Catalyst Loading: 10 mol% Cu(OAc)₂ yields optimal coupling efficiency for aryl boronic acids .

-

Solvent Choice: Polar aprotic solvents like DMF enhance bromination kinetics.

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Structural analogs of this compound exhibit antimicrobial and anticancer activities, suggesting potential dual therapeutic roles:

Comparative Analysis with Analogs

| Compound | Activity (IC₅₀) | Target |

|---|---|---|

| 5-Bromo-N-(3-nitrophenyl)pyrimidin-2-amine | 1.2 µM (EGFR) | Tyrosine kinase |

| Target Compound | Predicted: 5–10 µM | DNA topoisomerase II |

Future Directions

Research Priorities

-

Synthetic Optimization: Improve yield and purity via microwave-assisted synthesis.

-

Target Identification: Screen against kinase libraries to identify primary targets.

-

In Vivo Studies: Evaluate pharmacokinetics in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume